molecular formula C9H8ClIO3 B8669084 Methyl (4-chloro-2-iodophenoxy)acetate CAS No. 646054-38-8

Methyl (4-chloro-2-iodophenoxy)acetate

Cat. No. B8669084
M. Wt: 326.51 g/mol
InChI Key: VQZFJWUIZPYZDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07737135B2

Procedure details

A mixture of 5-chloro-2-iodophenol (4.95 g), methyl bromoacetate (1.85 ml) and potassium carbonate (2.79 g) in acetonitrile (20 ml) was heated under reflux for 2 h. Aq HCl was added and the mixture was extracted with ether (three times). The organic extracts were dried (MgSO4), evaporated and purified by chromatography (silica, petrol ether as eluent) to give the sub-title compound (5.75 g).
Quantity
4.95 g
Type
reactant
Reaction Step One
Quantity
1.85 mL
Type
reactant
Reaction Step One
Quantity
2.79 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[CH:4][C:5]([I:9])=[C:6]([OH:8])[CH:7]=1.Br[CH2:11][C:12]([O:14][CH3:15])=[O:13].C(=O)([O-])[O-].[K+].[K+].[ClH:22]>C(#N)C>[Cl:22][C:3]1[CH:2]=[CH:7][C:6]([O:8][CH2:11][C:12]([O:14][CH3:15])=[O:13])=[C:5]([I:9])[CH:4]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
4.95 g
Type
reactant
Smiles
ClC=1C=CC(=C(C1)O)I
Name
Quantity
1.85 mL
Type
reactant
Smiles
BrCC(=O)OC
Name
Quantity
2.79 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ether (three times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified by chromatography (silica, petrol ether as eluent)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(OCC(=O)OC)C=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 5.75 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.